Physicochemical Differentiation: pKa and Lipophilicity Profile
The electronic properties of the difluoromethoxy group directly impact the basicity of the aniline nitrogen. The predicted pKa of 1.58±0.10 for 2-Bromo-5-(difluoromethoxy)aniline is lower than that of unsubstituted aniline (pKa ≈ 4.6). This lower pKa is a direct consequence of the electron-withdrawing bromine and difluoromethoxy groups, which reduce the electron density on the amine. This property is critical for designing molecules with specific protonation states at physiological pH, influencing membrane permeability and target binding.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 1.58 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted aniline (pKa ≈ 4.6) |
| Quantified Difference | pKa is lowered by approximately 3 units |
| Conditions | In silico prediction |
Why This Matters
The significantly reduced basicity compared to unsubstituted aniline can be exploited to modulate the protonation state and thus the permeability and target engagement of drug candidates.
